DCAT Maleate

Description

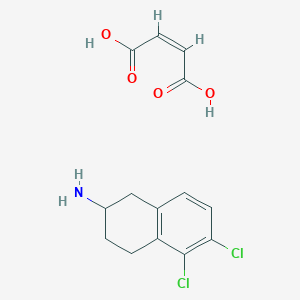

Structure

2D Structure

Properties

Molecular Formula |

C14H15Cl2NO4 |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;5,6-dichloro-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C10H11Cl2N.C4H4O4/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12;5-3(6)1-2-4(7)8/h1,4,7H,2-3,5,13H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

BESNJBBQZHHFBO-BTJKTKAUSA-N |

Isomeric SMILES |

C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Maleate Compounds

Classical and Contemporary Approaches to Maleate (B1232345) Synthesis

The preparation of maleate derivatives has long been a subject of chemical investigation, leading to a range of established and emerging synthetic protocols.

The introduction of the maleate moiety is most commonly achieved through two primary pathways: esterification to form maleate esters and acid-base reaction to form maleate salts.

Esterification: The reaction of maleic acid or its anhydride (B1165640) with an alcohol is a foundational method for producing maleate esters. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid. For instance, dimethyl maleate is synthesized by the reaction of maleic anhydride with methanol. This process is reversible, and water is typically removed to drive the reaction to completion.

Salt Formation: Maleate salts are generally formed by reacting maleic acid with a suitable base. This is a common strategy in the pharmaceutical industry to improve the solubility and stability of basic drug molecules. The reaction involves combining stoichiometric amounts of the active pharmaceutical ingredient (API) with maleic acid in a suitable solvent system, followed by crystallization of the resulting salt.

Maleic acid is a cis-isomer, while its counterpart, fumaric acid, is the trans-isomer. The stereochemistry of the double bond is a critical aspect of maleate chemistry. While maleic acid itself is achiral, the synthesis of chiral maleate derivatives often requires stereoselective methods.

One approach involves the use of chiral alcohols in the esterification of maleic anhydride, which can lead to diastereomeric products. More advanced strategies employ chiral catalysts to control the stereochemical outcome of reactions that form the maleate structure. For example, asymmetric hydrogenation of substituted alkynes can, in some cases, yield chiral cis-alkenes, which can be precursors to functionalized maleate derivatives.

Advanced Catalytic Systems in Maleate Compound Synthesis

Modern synthetic chemistry increasingly relies on catalysis to achieve high efficiency, selectivity, and atom economy. The synthesis of maleates has benefited significantly from these advancements.

Metal catalysts are pivotal in a variety of transformations that can produce maleate compounds. Palladium-catalyzed cross-coupling reactions, for example, can be used to construct complex molecules containing the maleate framework. The selective hydrogenation of alkynes to cis-alkenes is another area where metal catalysis is essential. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example used to ensure cis-selectivity, preventing over-reduction to the alkane.

Recent research has explored the use of various transition metals to catalyze the carboxylation of alkynes, which can lead to maleate precursors. These methods offer novel routes to functionalized maleates that may not be accessible through traditional means.

Table 1: Comparison of Catalytic Systems for Alkyne Hydrogenation to cis-Alkenes

| Catalyst System | Metal | Support/Ligand | Selectivity for cis-Alkene | Key Features |

|---|---|---|---|---|

| Lindlar's Catalyst | Palladium (Pd) | CaCO₃, poisoned with lead salts | High | Classic, reliable method; uses toxic lead. |

| Pd-Nanoparticles | Palladium (Pd) | Various (e.g., polymers, graphene) | Variable to High | Tunable reactivity; potential for higher activity. |

| Nickel Boride (P-2) | Nickel (Ni) | Generated in situ from NaBH₄ | Good to High | Non-pyrophoric alternative to Raney Nickel. |

| Rhodium Complexes | Rhodium (Rh) | Homogeneous (e.g., Wilkinson's catalyst) | High | High selectivity; catalyst recovery can be challenging. |

Organocatalytic Strategies in Maleate Synthesis Research

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis, complementing metal-based systems. In the context of maleate synthesis, organocatalysts can be employed in reactions such as the Michael addition to maleate esters. Chiral amines or thioureas can catalyze the asymmetric addition of nucleophiles to the electron-deficient double bond of a maleate ester, creating chiral products with high enantioselectivity.

For example, the addition of a nitroalkane to dimethyl maleate can be catalyzed by a chiral bifunctional organocatalyst, yielding a functionalized succinate (B1194679) derivative with two new stereocenters, the geometry of which is controlled by the catalyst.

Green Chemistry Principles Applied to Maleate Compound Production Research

The principles of green chemistry aim to make chemical processes more environmentally benign. In maleate synthesis, this translates to several key areas of research:

Use of Renewable Feedstocks: Efforts are underway to produce maleic anhydride, the primary precursor for many maleates, from renewable biomass sources like furfural, rather than the traditional petroleum-based feedstocks (benzene or n-butane).

Atom Economy: Reactions like the direct addition across a double bond or the cycloaddition of maleic anhydride are highly atom-economical as they incorporate all atoms of the reactants into the final product.

Safer Solvents: Research focuses on replacing hazardous organic solvents with greener alternatives such as water, supercritical CO₂, or ionic liquids for the synthesis and purification of maleate compounds.

Catalysis: The use of catalysts, as discussed previously, is a cornerstone of green chemistry. Catalysts allow reactions to proceed under milder conditions (lower temperature and pressure) and can be recycled and reused, minimizing waste.

Table 2: Green Chemistry Metrics in Maleate Synthesis

| Principle | Traditional Method | Green Alternative | Improvement |

|---|---|---|---|

| Feedstock | Benzene or n-butane oxidation | Catalytic oxidation of bio-based furfural | Reduces reliance on fossil fuels. |

| Catalyst | Stoichiometric strong acids (e.g., H₂SO₄) | Reusable solid acid catalysts or enzymes | Eliminates corrosive waste streams; improves safety. |

| Solvent | Toluene, Benzene | Water, Supercritical Fluids | Reduces VOC emissions and worker exposure. |

| Energy | High-temperature thermal processes | Catalytic routes at lower temperatures | Lowers energy consumption and carbon footprint. |

Advanced Analytical Research Techniques for Maleate Compounds

Chromatographic Methodologies for Isolation and Purity Assessment of Maleate (B1232345) Compounds

Chromatographic techniques are indispensable for separating maleate compounds from complex mixtures and determining their purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like DCAT Maleate. nih.gov Its applications are diverse, ranging from purity assessment to the separation of stereoisomers.

For the analysis of maleate-containing pharmaceuticals, reversed-phase HPLC is frequently employed. For instance, a method for the simultaneous determination of chlorpheniramine (B86927) maleate and other active ingredients was developed using a C18 column. wisdomlib.org Similarly, a stability-indicating HPLC method for enalapril (B1671234) maleate and its impurities utilized a C8 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer at pH 2.2, with UV detection at 215 nm. researchgate.net A single HPLC method using an XSelect™ CSH C18 Column has been shown to be effective for the analysis of both the active pharmaceutical ingredients and organic impurities of naphazoline (B1676943) hydrochloride and pheniramine (B192746) maleate. waters.com

Chiral HPLC is particularly critical for maleate compounds that exist as enantiomers, as different enantiomers can have distinct pharmacological effects. tandfonline.com Chiral separation can be achieved using chiral stationary phases (CSPs). For example, the enantiomers of chlorpheniramine maleate were successfully separated on a Chiralpak AD-H column, which is an amylose-based CSP. dergipark.org.tr Another approach involves using a beta-cyclodextrin-bonded stationary phase, which was used for the direct resolution of racemic nomifensine (B1679830) hydrogen maleate. tandfonline.com The separation of carbinoxamine (B1668352) maleate enantiomers was achieved on an amylose (B160209) tris(5-chloro-2-methylphenylcarbamate) column. researchgate.net The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695) with a small amount of an amine modifier like diethylamine (B46881) (DEA), is optimized to achieve baseline separation. dergipark.org.trresearchgate.net

Method validation for HPLC analysis of maleate compounds is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to ensure the reliability of the results. wisdomlib.orgdergipark.org.tr

Table 1: HPLC Methods for Maleate Compound Analysis

| Compound | Column | Mobile Phase | Detection | Application |

| Chlorpheniramine Maleate | Kromasil C18 | Methanol:Water (pH 5.3) | UV at 235 nm | Purity and Assay |

| Enalapril Maleate | Grace Platinum® C8 | Acetonitrile:Phosphate Buffer (pH 2.2) | UV at 215 nm | Impurity Profiling |

| Naphazoline HCl & Pheniramine Maleate | XSelect™ CSH C18 | Not Specified | Not Specified | Assay and Impurity Analysis |

| Chlorpheniramine Maleate (chiral) | Chiralpak AD-H (amylose-based) | n-hexane:IPA:DEA (97.5:2.5:0.025) | UV at 258 nm | Enantiomeric Separation |

| Nomifensine Hydrogen Maleate (chiral) | Beta-cyclodextrin-bonded | Not Specified | Not Specified | Enantiomeric Separation |

| Carbinoxamine Maleate (chiral) | Amylose tris(5-chloro-2-methylphenylcarbamate) | n-Hexane:Isopropanol:Ethanol:DEA (850:75:75:0.1) | UV at 220 nm | Enantiomeric Separation |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many maleate salts themselves are not sufficiently volatile for direct GC analysis, derivatization can be employed, or the technique can be used to analyze related volatile impurities or components. For instance, GC with a flame ionization detector (FID) has been used for the simultaneous determination of active ingredients in cold medications, including chlorpheniramine maleate. ingentaconnect.com A GC-MS method was developed to detect the genotoxic impurity mesityl oxide in enalapril maleate. rsc.org This method utilized a selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. rsc.org In another application, GC-MS was used to identify diethyl maleate as a potential migrant in plastic candy wrappers. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and separation of compounds. For organic acids like maleic acid, specific visualization reagents are used. illinois.edu Bromocresol green is a common spray reagent that yields yellow spots on a blue background for acidic compounds. epfl.chscialert.net The retardation factor (Rf value) is a key parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. scialert.net TLC can be used for the rapid identification of organic acids in various matrices. researchgate.net While not as quantitative as HPLC or GC, TLC is an excellent tool for preliminary screening, reaction monitoring, and checking the purity of fractions during isolation processes. illinois.eduscialert.net

Table 2: GC and TLC Applications in Maleate-Related Research

| Technique | Analyte/Matrix | Method Details | Application |

| GC-FID | Chlorpheniramine Maleate in anti-cold drug | Capillary column, temperature programming | Simultaneous determination of active ingredients ingentaconnect.comrjptonline.org |

| GC-MS (SIM) | Mesityl oxide in Enalapril Maleate | Selective Ion Monitoring | Trace-level impurity analysis rsc.org |

| GC-MS | Diethyl Maleate in plastic wrappers | Not specified | Identification of migrants mdpi.com |

| TLC | Organic acids | Silica gel plate, Bromocresol green spray | Qualitative identification epfl.chscialert.net |

| TLC | Organic acids in bacterial culture | Silica gel plate, methyl red-bromophenol blue indicator | Rapid identification of metabolites researchgate.net |

Spectroscopic Characterization Techniques for Maleate Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds in solution. jchps.comslideshare.netresearchgate.net Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure.

In the ¹H NMR spectrum of a maleate salt, the two olefinic protons of the maleate moiety typically appear as a singlet due to their magnetic equivalence, with a chemical shift generally in the range of 6.2-6.4 ppm. bipm.org The exact chemical shift can be influenced by the solvent, temperature, and pH. bipm.org For a compound like this compound, the ¹H NMR spectrum would also show signals corresponding to the protons of the DCAT cation, and the integration of these signals would confirm the stoichiometry of the salt. For complex molecules, two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons. acs.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov In maleate, the carboxyl carbons and the olefinic carbons will have characteristic chemical shifts. For example, the ¹³C NMR spectrum of maleate shows a signal for the carboxyl carbons. nih.gov The chemical shifts in the spectrum of this compound would correspond to the carbons of both the DCAT cation and the maleate anion. chemrxiv.org

Table 3: General NMR Spectral Data for the Maleate Moiety

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | Olefinic (=CH) | 6.2 - 6.4 | Singlet |

| ¹³C | Carboxyl (COO⁻) | Varies | Singlet |

| ¹³C | Olefinic (=CH) | Varies | Doublet (in ¹H-coupled spectrum) |

The IR spectrum of a maleate salt is characterized by strong absorption bands corresponding to the carboxylate group (COO⁻). The asymmetric and symmetric stretching vibrations of the COO⁻ group are prominent features. For instance, in picolinium maleate, the C=O stretching is observed around 1743 cm⁻¹, and the COO⁻ stretching vibrations are found in the 1000-1220 cm⁻¹ region. scholarsresearchlibrary.com The C=C stretching of the maleic acid moiety is also observable, typically around 1640 cm⁻¹. scholarsresearchlibrary.com The O-H stretching of the carboxylic acid, if present in a non-ionized form or as an intramolecular hydrogen bond, can appear as a broad band. uchile.cl The IR spectrum of a drug-maleate salt in an aqueous solution showed a broad band around 2800 cm⁻¹ attributed to N-H stretching and an intense band near 1500 cm⁻¹ due to the intramolecular H-bond of the maleate monoanion coupled with the asymmetric COO⁻ stretching. mdpi.com

Raman spectroscopy provides complementary information. For carbendazim (B180503) maleate, the lowest Raman-active vibration was observed at approximately 25 cm⁻¹. nih.gov The C=O stretching vibrations in the Raman spectrum of picolinium maleate were found at 1668 cm⁻¹ and 1729 cm⁻¹. scholarsresearchlibrary.com The analysis of low-frequency Raman spectra can provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov

Table 4: Characteristic Vibrational Frequencies for Maleate Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| C=O Stretch (Carboxylic Acid/Ester) | 1680 - 1750 | IR, Raman |

| C=C Stretch (Olefinic) | 1620 - 1680 | IR, Raman |

| Asymmetric COO⁻ Stretch | ~1550 - 1620 | IR |

| Symmetric COO⁻ Stretch | ~1400 - 1450 | IR |

| C-O Stretch | 1000 - 1300 | IR |

| O-H Stretch (H-bonded) | 2500 - 3300 (broad) | IR |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of fragmentation patterns. pressbooks.pub For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate ions of the intact molecule. researchgate.net

The mass spectrum will show a peak corresponding to the molecular ion (or pseudomolecular ion, e.g., [M+H]⁺ or [M-H]⁻) of the DCAT cation and the maleate anion. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental formula. creative-proteomics.com

The fragmentation pattern of the molecular ion provides valuable structural information. libretexts.orgchemguide.co.uksavemyexams.com The fragmentation of the DCAT cation would yield characteristic fragment ions that can be used to confirm its structure. The maleate anion can also fragment, for example, through the loss of CO₂. The fragmentation of esters often involves cleavage next to the carbonyl group. libretexts.org For organic salts, the observed spectra can sometimes be simple, showing ions corresponding to the salt plus a cation. researchgate.net The analysis of these fragmentation patterns is a key step in the structural confirmation of the compound.

Thermoanalytical Investigations of Maleate Compound Behavior

Thermoanalytical techniques are a group of methods that measure the physical and chemical properties of a substance as a function of temperature or time. nih.gov These methods are instrumental in determining the thermal stability and decomposition behavior of maleate compounds. nih.govopenaccessjournals.com

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal transitions of materials. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely applied in the pharmaceutical sciences for the characterization, quality control, and purity assessment of drug substances, including maleate salts. nih.govacs.org

In the analysis of maleate compounds, DSC thermograms reveal crucial information about melting points, which are key quality control parameters. nih.gov For instance, studies on various active pharmaceutical ingredients in maleate salt form have demonstrated the utility of DSC in identifying the compound through its characteristic melting endotherm. nih.gov Research on enalapril maleate has shown two superimposed peaks in the DSC thermogram, a sharp peak around 153 °C corresponding to its melting point, followed by a broader thermal event at approximately 163 °C indicating thermal decomposition. nih.govresearchgate.net This illustrates the capability of DSC to distinguish between different thermal events occurring in close temperature ranges.

The versatility of DSC also extends to the study of polymorphism in maleate salts. While X-ray powder diffraction might show only slight differences between polymorphs, DSC can sometimes reveal subtle energetic differences, although in the case of enalapril maleate's Form I and Form II, significant differences were not observed during melting. researchgate.net Furthermore, DSC has been employed to investigate drug-excipient compatibility by observing changes in the thermal profiles of mixtures. researchgate.net

The following table summarizes representative DSC data for different maleate compounds, highlighting the key thermal events observed.

| Compound | Key Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Reference |

| Enalapril Maleate | Melting | ~150 | 153 | nih.govresearchgate.net |

| Decomposition | - | 163 | nih.govresearchgate.net | |

| Rosiglitazone (B1679542) Maleate | Melting | - | 122.42 | nih.gov |

| Aripiprazole Maleate | Endothermic Peak 1 | - | 172.6 | researchgate.net |

| Endothermic Peak 2 | - | 178.9 | researchgate.net |

This table is generated based on data from multiple sources and represents typical values. Actual values may vary depending on experimental conditions.

Thermogravimetric Analysis (TGA) is another essential thermoanalytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.comtainstruments.com TGA is primarily used to determine the thermal stability and composition of materials by observing mass loss associated with decomposition, dehydration, or other chemical reactions. openaccessjournals.comtainstruments.com

TGA studies provide valuable insights into the decomposition pathways of maleate compounds. For example, the TGA curve for rosiglitazone maleate shows a multi-stage decomposition process. The initial mass loss, starting at approximately 150.61 °C and ending at 231.43 °C, corresponds to the loss of the C4H4O4 molecule (maleic acid). nih.gov Subsequent decomposition stages involve the loss of other fragments of the molecule at higher temperatures. nih.gov

Similarly, research on enalapril maleate using TGA confirmed the decomposition observed in DSC data, with an onset temperature of around 154 °C. nih.govresearchgate.net The analysis showed a mass loss of approximately 27% up to 220 °C, with the maximum rate of initial decomposition occurring at about 168 °C as indicated by the derivative thermogravimetric (DTG) curve. nih.govresearchgate.netresearchgate.net The decomposition of enalapril maleate has been shown to occur in two stages in an inert atmosphere and three stages in an oxidizing atmosphere. researchgate.net

The kinetic analysis of TGA data, using methods like the Kissinger and Friedman equations, can provide further understanding of the degradation process by determining the apparent activation energy for the thermal breakdown. shd-pub.org.rs

Below is a table summarizing TGA findings for selected maleate compounds.

| Compound | Onset of Decomposition (°C) | Temperature Range of Major Mass Loss (°C) | Percentage Mass Loss | Proposed Lost Moiety | Reference |

| Rosiglitazone Maleate | 150.61 | 150.61 - 231.43 | 24.50% | C4H4O4 | nih.gov |

| Enalapril Maleate | ~154 | up to 220 | ~27% | - | nih.govresearchgate.net |

This table presents a summary of TGA data from cited research. The interpretation of lost moieties is based on the original studies.

Advanced X-ray Diffraction (XRD) for Crystalline Structure Analysis of Maleate Salts

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystallographic structure, phase, and physical properties of crystalline materials. iastate.eduforcetechnology.com The technique is based on the elastic scattering of X-rays by the ordered arrangement of atoms in a crystal lattice, which produces a unique diffraction pattern for each crystalline solid. iastate.edu Advanced XRD techniques, including single-crystal XRD (SCXRD) and powder XRD (PXRD), are indispensable for the solid-state characterization of maleate salts. americanpharmaceuticalreview.com

PXRD is widely used for routine identification, phase purity assessment, and characterization of crystalline APIs. americanpharmaceuticalreview.com Each crystalline form of a maleate salt will have a characteristic PXRD pattern, which serves as a fingerprint for its identification. forcetechnology.com For instance, different polymorphic forms of a maleate compound can be distinguished by their unique diffraction patterns. researchgate.net

SCXRD, on the other hand, can provide the absolute three-dimensional structure of a molecule, including bond lengths and angles, which is the definitive method for structural elucidation. mtoz-biolabs.com While obtaining suitable single crystals can be a challenge, the resulting structural information is unparalleled. rsc.org

Advanced applications of XRD also include quantitative analysis of crystalline phases in a mixture and the study of intermolecular interactions in co-crystals. nih.govmdpi.com For example, a patent for a specific maleate salt presents its characteristic X-ray powder diffraction pattern as a key identifier for a particular crystalline monohydrate form. google.com The diffraction data, often presented as a list of 2θ angles and their corresponding relative intensities, provides a definitive reference for that specific crystalline structure.

The following table provides an example of how PXRD data is typically presented for the characterization of a crystalline maleate salt.

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.8 | 15.23 | 100 |

| 11.6 | 7.62 | 55 |

| 17.4 | 5.09 | 80 |

| 23.2 | 3.83 | 65 |

| 29.0 | 3.08 | 40 |

This table is a hypothetical representation of PXRD data for a crystalline maleate compound and is for illustrative purposes only. The values are not from a specific compound but are typical of such data.

Improvements in X-ray sources, detectors, and software have significantly advanced XRD techniques, allowing for faster data collection and analysis of even complex systems. americanpharmaceuticalreview.commtoz-biolabs.com These advancements continue to enhance the role of XRD as a cornerstone technique in the solid-state analysis of maleate compounds.

An extensive search for the chemical compound “this compound” has yielded no specific, publicly available scientific literature or research data under this name. This suggests that "this compound" may be an internal research code, a novel compound not yet described in published studies, or a potential misnomer for another compound.

The provided outline requires detailed, evidence-based information on mechanistic studies, pharmacological targets, and both in vitro and in vivo research findings. Without accessible data specifically pertaining to "this compound," it is not possible to generate a scientifically accurate and authoritative article that adheres to the user's strict requirements.

Information is available for other well-documented maleate compounds, such as those listed below, but extrapolating this data would violate the explicit instruction to focus solely on "this compound."

Mechanistic Investigations and Pharmacological Target Elucidation of Maleate Compounds

Elucidation of Molecular Mechanisms Underlying Maleate (B1232345) Compound Activity

The scientific community has dedicated significant research to understanding the precise ways in which various pharmacologically active agents exert their effects at a molecular level. This exploration into the mechanistic underpinnings of a compound's activity is fundamental to drug discovery and development. In the context of maleate-containing compounds, a diverse array of molecular targets and pathways have been identified, reflecting the broad therapeutic potential of this class of molecules. This section focuses specifically on the elucidated molecular mechanisms and pharmacological targets of the chemical compound known as DCAT Maleate.

Initial investigations have identified this compound as an inhibitor of N-methyl transferases (NMT). ebiohippo.com These enzymes play a critical role in methylation processes within biological systems. The inhibitory action of this compound on NMTs is believed to prevent the methylation of non-methylated pre-neurotoxins. This action is significant as it is thought to interrupt the biochemical cascade that leads to the formation of neurotoxins implicated in Parkinson's syndrome. ebiohippo.com

Further research into the broader family of maleate compounds reveals a variety of mechanisms. For instance, other maleate-containing molecules have been shown to interact with targets such as M2 muscarinic receptors and H1 histamine (B1213489) receptors. tocris.com Some maleate derivatives are involved in complex biological processes like the inhibition of the peroxisome pathway by downregulating key proteins, leading to an increase in reactive oxygen species (ROS). frontiersin.org Additionally, certain maleate compounds can act as potent and selective nucleotide analogs with significant antiviral activity. nih.gov The study of maleate salts of drug-like compounds has also shed light on the formation of microstructures and the role of the maleic acid monoanion in association processes in aqueous solutions. researchgate.net

| Compound/System | Primary Molecular Target/Mechanism | Research Findings |

| This compound | N-methyl transferases (NMT) | Acts as an inhibitor to prevent the methylation of pre-neurotoxins, potentially blocking the formation of neurotoxins associated with Parkinson's syndrome. ebiohippo.com |

| (S)-(+)-Dimethindene maleate | M2 muscarinic receptors, H1 histamine receptors | Functions as a subtype-selective M2 muscarinic receptor antagonist and an H1 histamine receptor antagonist. tocris.com |

| Tegaserod maleate | Peroxisome pathway (PEX11B, PEX13) | Inhibits esophageal squamous cell carcinoma proliferation by downregulating peroxisome membrane proteins, impairing catalase function and increasing reactive oxygen species (ROS). frontiersin.org |

| Entecavir (B133710) maleate | Hepatitis B virus (HBV) polymerase | A potent and selective nucleotide analog that demonstrates significant antiviral activity against HBV. nih.gov |

| Maleate salts in aqueous solution | Self-assembly and intermolecular interactions | The maleic acid monoanion plays a key role in the formation of microstructures through hydrogen bonding, influencing the association of active pharmaceutical ingredients. researchgate.net |

This detailed examination of the molecular mechanisms provides a foundational understanding of how this compound and related compounds function at a cellular and biochemical level. The targeted inhibition of NMTs by this compound represents a specific and potentially impactful therapeutic strategy. ebiohippo.com

Preclinical Pharmacological Research Models and Methodologies for Maleate Compounds

Design and Application of Cellular Assays for Maleate (B1232345) Compound Screening

Cellular assays are foundational tools in drug discovery, offering a controlled environment to screen compounds and elucidate their effects on cellular processes.

Assessing a compound's effect on cell growth is a primary step in pharmacological screening, particularly in cancer research. Assays that measure metabolic activity or the ability of single cells to form colonies are commonly used.

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5- diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. byjus.com Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan (B1609692) product. byjus.comnih.gov The concentration of the solubilized formazan, measured by a spectrophotometer, is proportional to the number of viable cells. nih.govwikipedia.org This assay is effective for determining how compounds like DCA impact cancer cell proliferation. For instance, studies have shown that DCA can significantly decrease the proliferation of various cancer cells. nih.govnih.gov

The Colony Formation Assay , or clonogenic assay, evaluates the long-term proliferative capacity of a single cell. It assesses the ability of a cell to undergo unlimited division and form a colony. This assay is particularly useful for determining the cytotoxic effects of a compound over an extended period. Research indicates that certain maleate-based nanocomposites can significantly inhibit colony formation in cancer cell lines, demonstrating their potential as anti-cancer agents.

| Assay Type | Principle | Application in Compound Screening |

| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to purple formazan by metabolically active cells. wikipedia.org | Measures short-term cell viability and proliferation rate after compound exposure. nih.gov |

| Colony Formation Assay | A single cell's ability to grow into a visible colony over time. | Assesses long-term effects of a compound on cell survival and reproductive integrity. |

Understanding whether a compound induces programmed cell death (apoptosis) or alters the cell division cycle is critical for mechanistic insight.

Apoptosis analysis is often conducted using flow cytometry with stains like Annexin V and a vital dye such as 7-AAD. nih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Studies on DCA have demonstrated its ability to induce a significant, dose-dependent increase in apoptosis in colorectal cancer cells while having minimal effect on non-cancerous cells. nih.gov The greatest apoptotic effect was observed in metastatic LoVo cells, where DCA led to a tenfold increase in apoptotic cells after 48 hours. nih.gov

Cell cycle analysis also utilizes flow cytometry, typically after staining cells with a fluorescent dye like propidium (B1200493) iodide that binds to DNA. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research has shown that DCA can cause cell cycle arrest, particularly in the G2 phase. nih.govnih.gov In well-differentiated HT29 colorectal cancer cells, DCA treatment resulted in an eight-fold increase in the population of cells in the G2 phase. nih.gov

| Analysis | Methodology | Findings with Dichloroacetate (DCA) |

| Apoptosis | Flow cytometry using Annexin V/7-AAD staining. nih.gov | Induces significant apoptosis in cancer cells, with up to a tenfold increase in metastatic LoVo cells. nih.gov |

| Cell Cycle | Flow cytometry with propidium iodide staining. | Causes G2 phase arrest in colorectal cancer cells, with an eight-fold increase in HT29 cells. nih.gov |

Functional assays are designed to determine if a compound acts as an agonist (activator) or antagonist (blocker) of a specific cellular receptor. These assays move beyond binding and measure a biological response.

Methods to assess receptor function include measuring the production of second messengers, G-protein activation, or β-arrestin recruitment. For example, bioluminescence resonance energy transfer (BRET)-based biosensors can be used to monitor these downstream signaling events in real-time. While specific functional assays targeting a receptor for DCA are less common, as its primary target is the enzyme pyruvate (B1213749) dehydrogenase kinase, the principles of these assays are broadly applicable. Cell viability and caspase activity assays can also be repurposed as functional readouts to classify compounds as agonists or antagonists at certain receptors, such as the sigma-2 receptor, where ligands that induce cell death are considered agonists.

Utilization of In Vivo Animal Models for Efficacy Proof-of-Concept for Maleate Compounds

In vivo animal models are indispensable for evaluating the efficacy of a compound in a complex, living organism, providing insights that cellular assays cannot. These studies are a critical step before clinical trials to assess how a therapeutic might function in patients.

Genetically modified animal models (GEMMs), such as transgenic or knockout mice, are powerful tools for studying the function of specific genes in disease development and for testing targeted therapies.

Transgenic models involve the insertion of a foreign gene into an animal's genome. These models are often used to mimic human diseases caused by the overexpression of a particular gene.

Knockout models are created by inactivating, or "knocking out," a specific gene. This allows researchers to study the gene's role in normal physiology and disease. The development of CRISPR/Cas9 gene-editing technology has significantly accelerated the creation of these models in various species, including rats, which can be better physiological models for some human diseases than mice. These models are invaluable for investigating compounds whose mechanism is tied to a specific genetic pathway, allowing for proof-of-concept studies in a highly relevant biological context.

To understand how a compound like DCA works in a specific disease context, researchers use specialized preclinical models that recapitulate aspects of the human condition.

In cancer research, cell-derived xenograft (CDX) models are common. These involve implanting cultured human cancer cells into immunodeficient mice. Another sophisticated model is the patient-derived xenograft (PDX) , where tumor tissue from a patient is directly implanted into a mouse. PDX models are considered more representative of the original tumor's heterogeneity and microenvironment.

These models are essential for studying tumor growth, metastasis, and response to therapies in a systemic environment. For instance, a drug's ability to reduce tumor size or prevent spread to distant organs can be quantified. Such models would be critical for confirming the in vitro findings for DCA, such as its ability to inhibit cancer cell proliferation and induce apoptosis, and for understanding its broader physiological effects. nih.govnih.gov

An article focusing solely on the chemical compound “DCAT Maleate” cannot be generated at this time. Extensive research has yielded no specific preclinical pharmacological data for a compound identified by this name.

To fulfill the user's request for an article structured around the provided outline on preclinical pharmacological research, it would be necessary to focus on a known maleate compound for which sufficient scientific literature is available. Alternatively, the scope of the article could be broadened to discuss the preclinical research methodologies and findings for maleate compounds as a class, using specific examples from the available literature.

Without specific data on "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the strict constraints of the request.

Computational and Theoretical Chemistry Approaches for Maleate Compounds

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations.rsc.orgaip.orgscholarsresearchlibrary.comrsc.org

Quantum mechanical (QM) and molecular dynamics (MD) simulations are instrumental in understanding the intricate details of maleate (B1232345) compounds. rsc.orgaip.orgscholarsresearchlibrary.comrsc.org QM methods, based on the principles of quantum mechanics, provide accurate descriptions of electronic structure and bonding, while MD simulations offer a dynamic view of molecular motions and interactions over time.

Electronic structure calculations are crucial for understanding the stability, reactivity, and spectroscopic properties of maleate compounds. rsc.org Density Functional Theory (DFT) is a widely used QM method for this purpose. helmholtz-berlin.desciencedaily.com

Recent studies employing X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS) combined with DFT calculations have shed light on the electronic structure of the maleate dianion. researchgate.netresearchgate.netnih.gov These investigations revealed that the maleate dianion possesses a non-degenerate oxygen core-orbital with an energy difference of approximately 0.15 eV. researchgate.net This non-degeneracy is a consequence of the cis isomer geometry, where the two carboxylate groups are in close proximity, leading to electronic repulsion. mdpi.com

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and stability. researchgate.netnih.gov For the maleate dianion, the HOMO is located on the C=C double bond between the carboxylate groups. researchgate.netresearchgate.netnih.gov This localization of electron density is believed to contribute to the lower stability of maleate compared to its trans isomer, fumarate (B1241708), where the HOMO is more delocalized over the carboxylate groups. researchgate.netresearchgate.netnih.gov The energy gap between the HOMO and LUMO is also a key parameter, with a larger gap generally indicating greater stability. researchgate.net Studies have shown a gradually increasing HOMO-LUMO gap from fumarate to maleate to succinate (B1194679). researchgate.net

Table 1: Comparison of Electronic Properties of Dicarboxylic Acid Dianions

| Compound | HOMO Localization | Relative Stability | Key Finding |

| Maleate | C=C bond between carboxylate groups researchgate.netresearchgate.netnih.gov | Less stable researchgate.netresearchgate.netnih.gov | Non-degenerate oxygen core-orbitals researchgate.net |

| Fumarate | Delocalized over carboxylate groups researchgate.netresearchgate.netnih.gov | More stable researchgate.netresearchgate.netnih.gov | Degenerate or nearly degenerate oxygen core-orbitals rsc.org |

| Succinate | Delocalized over carboxylate groups researchgate.netresearchgate.netnih.gov | More stable researchgate.netresearchgate.netnih.gov | Larger HOMO-LUMO gap than fumarate and maleate researchgate.net |

This table summarizes the key electronic properties and relative stabilities of maleate, fumarate, and succinate dianions based on recent spectroscopic and computational studies.

For instance, in the case of enalapril (B1671234) maleate, molecular simulations have shown that its polymorphism is influenced by the rotation of the phenyl ring and methyl group of the enalapril molecule. nih.gov Lattice energy calculations indicated that Form II of enalapril maleate is slightly more stable than Form I by 3.5 kcal/mol. nih.gov Energy minimization of drug structures like chlorpheniramine (B86927) maleate in the presence of water is used to obtain accurate conformations that are equivalent to those in an aqueous solution. researchgate.net

In the gas phase, theoretical calculations have revealed that due to the Coulombic repulsion between the two carboxylate groups in the cis-conformation of the maleate dianion, one of the carboxylate groups rotates out of the plane by 90 degrees. mdpi.com This rotation minimizes the repulsion and leads to a more stable, albeit non-planar, conformation. mdpi.com This is in contrast to the trans-isomer, fumarate, which remains planar. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Maleate Compounds.

SAR and QSAR studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These methods are invaluable in drug discovery and development for optimizing the potency and selectivity of lead compounds.

Ligand-based design focuses on a set of molecules known to interact with a biological target. By comparing their structural and electronic features, a pharmacophore model can be developed. This model defines the essential features required for biological activity. For maleate-containing compounds, this could involve the specific arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and the charged carboxylate groups of the maleate moiety. For example, in the design of chlorpheniramine analogues, the chlorophenyl ring is a known hydrophobic pharmacophore. researchgate.net

Structure-based design, on the other hand, relies on the three-dimensional structure of the biological target, typically a protein or enzyme. This allows for the rational design of ligands that can fit into the active site and interact favorably with key residues. The maleate moiety can play a significant role in anchoring a ligand to the active site through ionic interactions and hydrogen bonding.

Predictive modeling in QSAR involves developing mathematical equations that relate the structural properties (descriptors) of maleate compounds to their biological activities. These descriptors can include electronic, steric, and hydrophobic parameters.

For instance, in a study on angiotensin-converting enzyme (ACE) inhibitors, a correlation was found between the inhibitor potency (IC50) and a computed dihedral angle (psi angle) for a series of model compounds. nih.gov This allowed for the definition of a "window" of acceptable psi angles (130° to 170°) for binding to the ACE active site. nih.gov Such models can then be used to predict the activity of new, unsynthesized maleate derivatives, thereby prioritizing synthetic efforts.

Molecular Docking and Ligand-Receptor Interaction Modeling for Maleate Compounds.researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for understanding the binding mode of maleate-containing drugs and for virtual screening of compound libraries.

Studies on the maleate isomerase from Pseudomonas putida S16 have utilized molecular docking and MD simulations to understand its mechanism. The crystal structure of the enzyme in complex with maleate revealed that the substrate is completely enclosed within the active site. Asparagine residues Asn17 and Asn169 were identified as crucial for recognizing the maleate substrate.

In another example, molecular docking of pixantrone (B1662873) maleate against cervical cancer proteins helped to delineate its potential activity. Similarly, molecular modeling of chlorpheniramine maleate has been used to suggest its potential antiviral activity. researchgate.net These studies demonstrate the utility of molecular docking in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the maleate compound and the amino acid residues of the target protein. researchgate.net

Research on DCAT Maleate in Computational Chemistry Remains Undisclosed

Despite a thorough search of available scientific literature and patent databases, specific research focusing on the chemical compound “this compound” within the fields of computational and theoretical chemistry, particularly concerning cheminformatics and data mining, is not publicly available.

General methodologies in cheminformatics and data mining are widely applied to various compounds, including those containing a maleate salt form, for the purposes of drug discovery and development. These computational techniques are crucial for analyzing large datasets of chemical structures and their biological activities to identify new therapeutic candidates and understand their properties.

However, detailed research findings, specific data tables, and in-depth analyses pertaining to this compound are absent from the public domain. The application of cheminformatics and data mining approaches to this specific compound has not been documented in the reviewed sources.

While the principles of cheminformatics are broadly applicable, the request for information solely on this compound cannot be fulfilled with specific research findings at this time.

Chemical Biology Applications of Maleate Compounds

Development of Maleate-Containing Chemical Probes for Target Identification

Chemical probes are indispensable small molecules used to engage a specific protein target, allowing researchers to investigate the target's biological relevance in disease models. nih.govpromega.com An effective chemical probe must be potent, selective, and cell-permeable. opentargets.org The development of such probes is a critical first step in target validation, often preceding more extensive drug discovery campaigns. rjeid.com

The maleate (B1232345) formulation can be integral to a compound's utility as a probe. For instance, DCAT Maleate (5,6-Dichloro-2-aminotetralin maleate) has been identified as an inhibitor of N-methyl transferases (NMTs). ebiohippo.comglixxlabs.com Its development was rooted in studies of methylation pathways that generate neurotoxins, where NMTs were found to convert benign precursors into harmful compounds. this compound was thus developed as a chemical probe to interrupt this specific pathological process, allowing for further investigation into the role of NMTs in neurodegeneration.

Another example involves the identification of malate (B86768) dehydrogenase 2 as the target of the HIF-1 inhibitor LW6, a process that utilized advanced chemical probe techniques like photoaffinity labeling and click chemistry. nih.gov While not a maleate compound, this study exemplifies the sophisticated methods used to pinpoint a probe's target. The principles are directly applicable to the validation of maleate-containing probes. For a probe to be considered high-quality, it typically needs to exhibit high affinity for its target (e.g., potency <100 nM in biochemical assays), significant cellular activity (<1 µM), and high selectivity over related proteins (>30-fold). promega.com

Table 1: Examples of Maleate Compounds and Their Biological Targets

This table provides illustrative examples of maleate compounds used in research and medicine and their primary biological targets.

| Compound Name | Primary Biological Target(s) | Therapeutic/Research Area |

|---|---|---|

| This compound | N-methyl transferases (NMT) | Neurodegeneration Research ebiohippo.com |

| Prochlorperazine Maleate | Dopamine D2 receptor | Antipsychotic, Antiemetic |

| Enalapril (B1671234) Maleate | Angiotensin-Converting Enzyme (ACE) | Antihypertensive |

| Rosiglitazone (B1679542) Maleate | Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Antidiabetic |

| Brompheniramine (B1210426) Maleate | Histamine (B1213489) H1 receptor, MRGPRX2 | Antihistamine, Mast Cell Degranulation frontiersin.org |

Using Maleate Compounds to Perturb and Elucidate Biological Processes

A primary use of chemical probes is to perturb biological systems in a controlled manner, thereby revealing the function of a specific protein or pathway. nih.gov Unlike genetic methods like CRISPR or RNAi, which deplete a target protein, small molecules can modulate protein function rapidly and reversibly, offering temporal control over the biological process being studied. promega.comopentargets.org

Phenothiazine maleates have been studied for their ability to perturb cell membranes and modulate P-glycoprotein transport activity, a key mechanism in multidrug resistance in cancer. tandfonline.com Research using a series of these compounds showed that they all incorporate into and alter the biophysical properties of lipid bilayers. tandfonline.com However, the study concluded that there was no clear correlation between the membrane-perturbing effects of these maleate compounds and their ability to inhibit P-glycoprotein, suggesting a more complex mechanism of action is involved. tandfonline.com This use of a set of related maleate compounds helped to dissect the relationship between membrane interaction and a specific cellular function.

In another example, brompheniramine maleate, a common antihistamine, was used to probe the function of the Mas-related G protein-coupled receptor X2 (MRGPRX2). frontiersin.org Studies showed that this compound could induce degranulation in human mast cells in a manner dependent on the presence of MRGPRX2, thereby elucidating the receptor's role in non-allergic hypersensitivity reactions to certain drugs. frontiersin.org

High-Throughput Screening (HTS) Methodologies for Novel Maleate Compounds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway. novapublishers.comnih.gov These libraries often contain a diverse range of chemical scaffolds, including many maleate salts, which are screened for their ability to produce a desired effect in a biochemical or cell-based assay. researchgate.netresearchgate.net

For example, an HTS campaign to find new inhibitors for Trypanothione Reductase (TR), a crucial enzyme in parasitic protozoa, screened 100,000 compounds. asm.org This effort led to the identification of nine novel chemical classes of inhibitors. The initial hits from such a screen, which could include maleate compounds, undergo further validation through dose-response curves and secondary assays to confirm their activity and probe their mechanism of action. asm.org

HTS methodologies are continually evolving. Recent strategies include the development of high-throughput elicitor screening (HiTES) combined with advanced mass spectrometry to discover novel natural products from microbes by activating silent biosynthetic gene clusters. nih.gov Furthermore, HTS can be used to screen for compounds with activity against whole organisms, such as the screening of nearly 300,000 compounds to find leads effective against multiple life stages of Schistosoma mansoni, the parasite causing schistosomiasis. nih.gov Such phenotypic screens are agnostic to the compound's specific target and can identify molecules, including maleates, with novel mechanisms of action.

Table 2: HTS Campaign for Trypanothione Reductase (TR) Inhibitors

This table summarizes the results of a typical HTS campaign, illustrating the process of identifying lead compounds.

| Stage | Description | Outcome |

|---|---|---|

| Primary Screen | 100,000 compounds tested at a single concentration (25 µM) for TR inhibition. | 120 compounds showed ≥50% inhibition. asm.org |

| Potency Determination | The 120 hits were tested in 11-point titration assays to determine their IC₅₀ values. | Potency range of 1 to 67 µM. asm.org |

| Hit Triage | Compounds were assessed for novelty, potency, and synthetic feasibility. | 44 compounds across 9 structural classes were selected for further study. asm.org |

| Lead Development | Analogs were synthesized and evaluated for antiparasitic activity and metabolic properties. | Identification of novel, drug-like chemotypes with a correlation between TR inhibition and antiparasitic activity for one class. asm.org |

Integration of Synthetic Chemistry with Biological Systems for Maleate Research

The synergy between synthetic chemistry and biology is fundamental to modern chemical biology. huji.ac.ilopenaccessjournals.com Synthetic chemistry provides the tools to create novel molecules with tailored properties, while biological systems offer the platform to test their function and therapeutic potential. nih.gov This integration is crucial for developing sophisticated chemical probes and optimizing lead compounds discovered through HTS.

The development of this compound is a direct result of this integration. Understanding the biological pathway of neurotoxin formation (biology) guided the rational design and synthesis (chemistry) of a specific inhibitor. The maleate salt was chosen to confer favorable chemical properties for its use in biological assays.

This integrated approach allows for the systematic modification of a lead compound to improve its potency and selectivity. For instance, after identifying a hit from an HTS screen, synthetic chemists can create a series of analogs by modifying different parts of the molecule. These new compounds are then tested in biological assays to build a Structure-Activity Relationship (SAR), which informs the next round of synthesis. This iterative cycle of design, synthesis, and testing is a powerful engine for discovery, allowing scientists to transform a simple hit into a highly optimized chemical probe or drug candidate. asm.org Furthermore, synthetic biology now enables the engineering of microorganisms to produce complex molecules, merging chemical synthesis with engineered biological systems to create novel production platforms. ijpsjournal.com

Future Research Directions and Methodological Advancements for Maleate Compounds

Novel Synthetic Strategies for Complex Maleate (B1232345) Architectures

The creation of increasingly complex and effective maleate compounds hinges on the development of innovative synthetic strategies. Traditional methods are often linear and can be inefficient for building intricate molecular architectures. The future lies in approaches that offer greater control and efficiency.

Modern organic synthesis is moving beyond linear sequences to more convergent and efficient strategies. scribd.com For instance, the "macromonomer" strategy allows for the creation of nonlinear, complex macromolecular architectures such as miktoarm stars and dendritic polymers. researchgate.net This approach, where pre-formed polymer chains (macromonomers) are polymerized, offers a high degree of control over the final structure. researchgate.net Such strategies could be adapted for maleate compounds to build novel molecular frameworks with potentially enhanced biological activities.

Furthermore, the discovery of new reactions and reagents is critical. acs.org For example, the reaction of a Co(II) maleate with pyridine (B92270) can lead to a maleate-fumarate conversion, yielding a chiral pyridylsuccinic acid zwitterion. researchgate.net Exploring such novel transformations can open up new avenues for creating diverse maleate derivatives. The synthesis of complex natural products often serves as a breeding ground for new synthetic methodologies, which can then be applied to other areas of medicinal chemistry. acs.org

Table 1: Examples of Synthetic Strategies for Complex Molecules

| Strategy | Description | Potential Application for Maleates |

| Macromonomer Strategy | Polymerization of pre-formed polymer chains (macromonomers) to create complex, nonlinear architectures. researchgate.net | Construction of large, multi-functional maleate-based structures for targeted drug delivery or enhanced bioactivity. |

| Tandem Reactions | Combining multiple reaction steps into a single, efficient process. scribd.com | Streamlining the synthesis of complex maleate compounds, reducing steps and improving yield. |

| Two-Directional Synthesis | Building a molecule outwards from a central point in two directions simultaneously. scribd.com | Symmetrical and efficient synthesis of complex dimeric or polymeric maleate structures. |

| Novel Catalysis | Development of new catalysts to enable previously difficult or impossible transformations. researchgate.net | Facilitating the stereoselective synthesis of chiral maleate compounds with specific biological targets. |

Integration of Multi-Omics Data in Mechanistic Studies of Maleate Compounds

To fully understand the biological effects of maleate compounds like DCAT Maleate, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of cellular responses. researchgate.netmdpi.com

For example, a study on the effects of chlorpheniramine (B86927) maleate on SARS-CoV-2 utilized multi-omics to understand its antiviral mechanisms. researchgate.net This approach can reveal not just the primary target of a compound but also its downstream effects on various cellular pathways. By combining transcriptomic and proteomic data, researchers can identify which genes and proteins are differentially expressed in response to a maleate compound, providing insights into its mechanism of action. mdpi.comnih.gov

The integration of these large datasets presents significant challenges, including data harmonization and interpretation. biorxiv.org However, the development of sophisticated bioinformatics tools and analytical pipelines is making it easier to distill meaningful biological insights from complex multi-omics data. biorxiv.org This integrated approach is crucial for identifying biomarkers of drug efficacy and for understanding the intricate molecular networks affected by maleate compounds. oup.com

Advanced Imaging Techniques for Tracking Maleate Compound Distribution and Action in Research Models

Visualizing how a compound distributes within an organism and interacts with its target at a subcellular level is a major goal in drug discovery. Advanced imaging techniques are making this possible, providing unprecedented insights into the pharmacokinetics and pharmacodynamics of maleate compounds.

Techniques like pharmacoscintigraphy, which uses radionuclide-tagged compounds, allow for non-invasive in vivo imaging of a drug's transit and release. scholarsresearchlibrary.com This can be particularly useful for evaluating site-specific drug delivery systems. scholarsresearchlibrary.com For instance, a study on entecavir (B133710) maleate used this to monitor its long-term efficacy in treating chronic hepatitis B. nih.gov

At the subcellular level, super-resolution microscopy (SRM) techniques have broken the optical diffraction limit, enabling the visualization of drug molecules within organelles. nih.govnih.gov This allows researchers to track the distribution of a compound and observe its interaction with specific cellular components in real-time. nih.gov For example, near-infrared chemical imaging (NIR-CI) can visualize the spatial distribution of ingredients like chlorpheniramine maleate within a pharmaceutical tablet. researchgate.net Furthermore, in vivo optical imaging using fluorescently labeled compounds can monitor their biodistribution and target engagement in living animals. revvity.com

Table 2: Advanced Imaging Techniques in Drug Research

| Technique | Principle | Application for Maleate Compounds |

| Pharmacoscintigraphy | Tracking radionuclide-tagged compounds in vivo. scholarsresearchlibrary.com | Monitoring the in vivo transit, release, and biodistribution of maleate-based drug delivery systems. |

| Super-Resolution Microscopy (SRM) | Imaging below the diffraction limit of light. nih.govnih.gov | Visualizing the subcellular localization and target interaction of maleate compounds within living cells. |

| Near-Infrared Chemical Imaging (NIR-CI) | Combining NIR spectroscopy with imaging to map chemical composition. researchgate.net | Assessing the distribution and homogeneity of maleate compounds in solid dosage forms. |

| In Vivo Optical Imaging | Detecting light emitted from fluorescently or luminescently labeled molecules in living animals. revvity.com | Tracking the biodistribution and target engagement of labeled maleate compounds in preclinical models. |

| Magnetic Resonance Imaging (CEST MRI) | Using chemical exchange saturation transfer to enhance MRI contrast. google.com | Potentially imaging the in vivo distribution and metabolic effects of specifically designed maleate-based contrast agents. |

Artificial Intelligence and Machine Learning in Maleate Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new therapeutic agents. drugpatentwatch.com These technologies can analyze vast datasets to predict the properties of molecules, identify novel drug candidates, and even design new compounds from scratch. mednexus.orgnih.gov

ML algorithms are also being used to predict various properties of compounds, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov By identifying potential liabilities early in the discovery process, these predictive models can help to reduce the high attrition rates in drug development. nih.govmdpi.com The integration of AI and ML into the drug discovery pipeline promises to make the search for new maleate-based therapies more efficient and successful. manning.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.